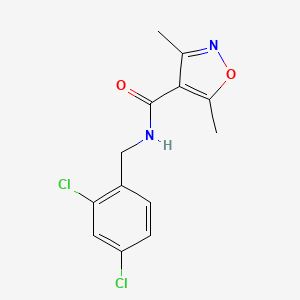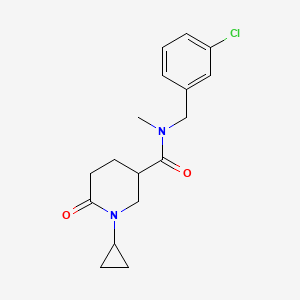![molecular formula C13H15ClN4O B5057885 N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B5057885.png)
N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea, also known as CPIPU, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. CPIPU is a urea derivative that has been synthesized through a multi-step process, and its unique structure has led to its investigation as a potential modulator of ion channels.
Mécanisme D'action
N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea is thought to inhibit the activity of ASIC1a and TRPV1 channels by binding to specific sites on these channels and altering their conformation. This results in reduced ion flux through the channels, ultimately leading to decreased pain sensation.
Biochemical and Physiological Effects
Studies have shown that N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea can effectively reduce pain sensation in animal models, indicating its potential use as a therapeutic agent for pain management. Additionally, N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea has been shown to have a low toxicity profile, making it a promising candidate for further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea is its specificity for ASIC1a and TRPV1 channels, which allows for targeted modulation of these channels without affecting other ion channels. However, one limitation is the lack of studies investigating its efficacy in human models, which is necessary for its potential clinical use.
Orientations Futures
Future research directions for N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea could include investigating its potential use in combination with other pain management therapies, as well as further investigation of its mechanism of action and potential off-target effects. Additionally, studies investigating its efficacy in human models would be necessary for its clinical use.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea has been investigated for its potential use as a modulator of ion channels, specifically the acid-sensing ion channel 1a (ASIC1a) and the transient receptor potential vanilloid 1 (TRPV1) channel. These channels play important roles in pain sensation, and N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea has been shown to inhibit their activity, suggesting its potential use as a therapeutic agent for pain management.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(3-imidazol-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c14-11-2-4-12(5-3-11)17-13(19)16-6-1-8-18-9-7-15-10-18/h2-5,7,9-10H,1,6,8H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQYQRBZLIAPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCN2C=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethoxy-6-[3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]benzoic acid](/img/structure/B5057809.png)

![N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide](/img/structure/B5057832.png)
![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5057843.png)
![ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5057849.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057861.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5057865.png)
![N-(4-{[2-(2-nitrophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5057870.png)


![methyl 3-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5057895.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5057906.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057910.png)
